molecular formula C18H17ClN3NaO5S B13857911 7-Hydroxy-loxapine-sulfate Sodium Salt

7-Hydroxy-loxapine-sulfate Sodium Salt

Cat. No.: B13857911
M. Wt: 445.9 g/mol
InChI Key: XTOOYPPLMAHBOT-UHFFFAOYSA-M
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Description

7-Hydroxy-loxapine-sulfate Sodium Salt is a sulfated derivative of loxapine, a dibenzoxazepine antipsychotic. The compound features a hydroxyl group at the 7-position of the dibenzoxazepine core, conjugated with a sulfate group to form a sodium salt. This modification enhances solubility and may influence pharmacokinetic properties, such as bioavailability and metabolic stability.

Properties

Molecular Formula

C18H17ClN3NaO5S

Molecular Weight

445.9 g/mol

IUPAC Name

sodium;[8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-yl] sulfate

InChI

InChI=1S/C18H18ClN3O5S.Na/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)26-17-11-13(27-28(23,24)25)3-4-15(17)20-18;/h2-5,10-11H,6-9H2,1H3,(H,23,24,25);/q;+1/p-1

InChI Key

XTOOYPPLMAHBOT-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)OS(=O)(=O)[O-])OC4=C2C=C(C=C4)Cl.[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Hydroxylation Loxapine, hydroxylating agent, controlled pH and temperature Introduction of hydroxyl group at C-7 position
2 Sulfation Sulfating reagent (e.g., chlorosulfonic acid or sulfur trioxide complexes), sodium source (NaOH or Na2CO3) Formation of sulfate ester and conversion to sodium salt
3 Purification Crystallization or chromatography Isolation of pure this compound

Hydroxylation Details

  • Hydroxylation is achieved by selective oxidation targeting the 7th position on the dibenzoxazepine ring.
  • Common oxidizing agents include peracids or enzymatic methods mimicking metabolic pathways.
  • Reaction conditions: Typically mild temperatures (25-50°C), neutral to slightly acidic pH to avoid over-oxidation or side reactions.
  • Control of reaction time is critical to maximize mono-hydroxylation and minimize polyhydroxylation or degradation.

Sulfation and Salt Formation

  • Sulfation converts the hydroxyl group into a sulfate ester.
  • Reagents such as chlorosulfonic acid or sulfur trioxide-pyridine complexes are used under anhydrous conditions.
  • Subsequent neutralization with sodium hydroxide or sodium carbonate yields the sodium salt.
  • The salt form improves aqueous solubility and chemical stability, important for pharmaceutical formulation.

Analytical and Purification Techniques

Research Findings and Optimization

  • The hydroxylation step is the rate-limiting and most critical for regioselectivity.
  • Studies indicate that enzymatic hydroxylation mimicking CYP450 metabolism can improve selectivity but may have scalability issues.
  • Chemical hydroxylation methods require careful optimization of oxidant concentration and reaction time to avoid side products.
  • Sulfation conditions must avoid hydrolysis and maintain the integrity of the dibenzoxazepine core.
  • Salt formation with sodium improves solubility and stability, confirmed by physicochemical characterization.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Hydroxylation agent Peracids (e.g., m-CPBA), enzymatic systems Selectivity crucial for 7-position
Temperature 25–50°C Mild conditions to prevent degradation
pH Neutral to slightly acidic Controls reaction specificity
Sulfation reagent Chlorosulfonic acid, sulfur trioxide complexes Anhydrous environment required
Neutralizing agent Sodium hydroxide or sodium carbonate Forms sodium salt
Purification Crystallization, HPLC Ensures high purity and stability
Characterization DSC, NMR, MS, HPLC Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-loxapine-sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which are useful in studying its reactivity and stability.

    Reduction: Reduction reactions can convert the compound back to its parent form, Loxapine.

    Substitution: The hydroxyl group at the 7th position can be substituted with other functional groups to create derivatives for further study.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

7-Hydroxy-loxapine-sulfate Sodium Salt has a wide range of applications in scientific research:

    Chemistry: It is used to study the reactivity and stability of hydroxylated antipsychotic compounds.

    Biology: The compound is employed in research on neurotransmitter pathways and receptor interactions.

    Medicine: It serves as a reference standard in the development and testing of new antipsychotic medications.

    Industry: The compound is used in the quality control and assurance processes for pharmaceutical products

Mechanism of Action

The mechanism of action of 7-Hydroxy-loxapine-sulfate Sodium Salt involves its interaction with dopamine and serotonin receptors. As a metabolite of Loxapine, it acts as a dopamine antagonist and a serotonin 5-HT2 blocker. These interactions lead to cortical inhibition, resulting in tranquilization and suppression of aggression. The exact molecular pathways and targets involved in these effects are still under investigation .

Comparison with Similar Compounds

8-Hydroxy-loxapine-sulfate Sodium Salt

  • Structural Relationship : The 8-Hydroxy isomer differs in the position of the hydroxyl group (8- vs. 7-position), which can alter receptor binding affinity and metabolic pathways.
  • Properties: CAS Number: 61443-77-4 Molecular Formula: C₁₈H₁₇ClN₃O₅SNa Synonyms: Includes [8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxysulfonyloxysodium .
  • Applications : Used as a controlled laboratory chemical, likely for pharmacological studies or as a chromatographic reference standard .

Hydrocortisone Sodium Succinate

  • Functional Relationship: A sodium salt of a steroid derivative, emphasizing the role of sulfation/succination in enhancing solubility for intravenous administration.
  • Properties: CAS Number: Referenced under synonyms like "Cortisol 21-hemisuccinate" .

Resorufin Sodium Salt

  • Structural Similarity: Contains a hydroxylated phenoxazine ring system sulfated as a sodium salt.
  • Properties: CAS Number: 34994-50-8 Molecular Formula: C₁₂H₈NNaO₂ Applications: Fluorescence microscopy reference standard, highlighting the utility of sulfated sodium salts in diagnostic imaging .

Sucrose Octasulfate Sodium Salt

  • Functional Contrast : A polysulfated compound with eight sulfate groups, demonstrating how sulfate density impacts solubility and biological activity.
  • Properties: CAS Number: 74135-10-7 Molecular Formula: C₁₂H₁₄Na₈O₃₅S₈ Applications: Used in gastrointestinal research for mucosal protection, contrasting with mono-sulfated compounds like 7-Hydroxy-loxapine .

Solubility and pH

  • This compound : Likely highly water-soluble due to the sulfate group and sodium counterion. Sodium salts of strong acids (e.g., sulfonic acids) typically yield neutral to slightly acidic solutions .
  • Heparin Sodium: A highly sulfated glycosaminoglycan with exceptional solubility in water, used clinically as an anticoagulant .
  • Dihexyl Sulfosuccinate Sodium Salt : An anionic surfactant with moderate solubility, used in emulsions and analytical chemistry .

Q & A

Q. How can researchers design studies to explore the pharmacological implications of sulfation on loxapine derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with varying sulfation positions and compare receptor binding affinities.
  • In vivo models : Evaluate pharmacokinetic and toxicity profiles in rodent studies, referencing methodologies for similar bile acid sulfates .
  • Computational modeling : Predict sulfate group interactions with target enzymes (e.g., sulfotransferases) using molecular docking tools.

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